molecular formula C7H6S B6153949 3-ethynyl-4-methylthiophene CAS No. 2229115-15-3

3-ethynyl-4-methylthiophene

Cat. No.: B6153949
CAS No.: 2229115-15-3
M. Wt: 122.2
InChI Key:
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Description

3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound is a derivative of thiophene, a five-membered heteroaromatic ring containing sulfur. The presence of an ethynyl group at the third position and a methyl group at the fourth position makes this compound unique and valuable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methylthiophene typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of 3-bromo-4-methylthiophene with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-4-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methylthiophene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the thiophene ring can engage in aromatic interactions. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the ethynyl and methyl groups.

    3-Ethynylthiophene: Similar structure but without the methyl group.

    4-Methylthiophene: Similar structure but without the ethynyl group.

Uniqueness: 3-Ethynyl-4-methylthiophene is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-4-methylthiophene can be achieved through a multi-step process involving the introduction of the ethynyl and methylthio groups onto a thiophene ring.", "Starting Materials": [ "Thiophene", "Acetylene", "Methylthiol", "Sodium hydride", "Bromine" ], "Reaction": [ "Thiophene is first brominated using bromine to obtain 2-bromothiophene.", "2-bromothiophene is then treated with sodium hydride to form the corresponding sodium salt.", "Acetylene is reacted with the sodium salt of 2-bromothiophene to introduce the ethynyl group onto the thiophene ring, yielding 3-ethynyl-2-bromothiophene.", "3-ethynyl-2-bromothiophene is then treated with methylthiol to introduce the methylthio group onto the thiophene ring, yielding 3-ethynyl-4-methylthiophene." ] }

CAS No.

2229115-15-3

Molecular Formula

C7H6S

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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